Chemical structure of 3-(Trifluoromethyl)quinoline-6-carboxylic acid
Chemical structure of 3-(Trifluoromethyl)quinoline-6-carboxylic acid
Executive Summary
3-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS: 2060600-04-4) represents a "privileged scaffold" in modern medicinal chemistry. It combines the structural rigidity of the quinoline core with two critical pharmacophoric handles: a C6-carboxylic acid for diverse amide coupling and a C3-trifluoromethyl group that modulates lipophilicity and metabolic stability. This guide analyzes its physicochemical profile, provides a robust synthetic workflow, and details its application in designing kinase inhibitors and anti-infectives.
Structural Analysis & Physicochemical Profile
The "Fluorine Effect" in Quinoline Scaffolds
The strategic placement of the trifluoromethyl (-CF₃) group at the C3 position is non-trivial. Unlike C2 or C4 substitutions, which often sterically hinder the nitrogen lone pair or disrupt planarity, the C3 substitution projects the -CF₃ group into a distinct vector, often filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
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Electronic Modulation: The -CF₃ group is strongly electron-withdrawing (
), reducing the basicity of the quinoline nitrogen. This lowers the pKa of the conjugate acid, potentially improving membrane permeability by ensuring a higher fraction of the neutral species at physiological pH compared to non-fluorinated analogs. -
Metabolic Blocking: The C3 position in quinolines is susceptible to oxidative metabolism (CYP450-mediated hydroxylation). The -CF₃ group effectively blocks this "soft spot," extending the compound's half-life (
).
Physicochemical Data Table[1]
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Formula | C₁₁H₆F₃NO₂ | Core building block |
| Molecular Weight | 241.17 g/mol | Fragment-based drug discovery (FBDD) compliant |
| LogP | ~2.95 | Optimal lipophilicity for oral bioavailability (Lipinski Rule of 5) |
| TPSA | ~50.19 Ų | High membrane permeability prediction |
| pKa (Acid) | ~3.8 (COOH) | Standard carboxylic acid behavior for coupling |
| pKa (Base) | ~2.5 (Quinoline N) | Reduced basicity due to -CF₃ inductive effect |
| H-Bond Donors | 1 | Facilitates specific receptor interactions |
| H-Bond Acceptors | 4 | Includes Fluorine atoms as weak acceptors |
Synthetic Retrosynthesis & Methodology
Retrosynthetic Analysis
The most reliable route to 3-substituted quinolines, particularly those requiring specific regiochemistry like the 3-CF₃ group, avoids the ambiguity of the Skraup reaction. Instead, a condensation strategy using a pre-functionalized three-carbon synthon (2-(trifluoromethyl)-3-ethoxyacrolein) and a 4-substituted aniline is preferred.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.
Detailed Synthetic Protocol
Objective: Synthesis of 3-(Trifluoromethyl)quinoline-6-carboxylic acid via modified condensation.
Reagents:
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Ethyl 4-aminobenzoate (1.0 eq) [Note: Ester protection prevents COOH interference during cyclization]
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3-Ethoxy-2-(trifluoromethyl)acrolein (1.1 eq)
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Acetic acid (Solvent/Catalyst)
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Sodium Hydroxide (Hydrolysis)
Step-by-Step Workflow:
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Enamine Formation:
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Dissolve ethyl 4-aminobenzoate (16.5 g, 100 mmol) in glacial acetic acid (100 mL).
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Add 3-ethoxy-2-(trifluoromethyl)acrolein (18.5 g, 110 mmol) dropwise at room temperature.
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Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (formation of intermediate enamine).
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Mechanism:[2] The aniline nitrogen attacks the beta-carbon of the acrolein, eliminating ethanol.
-
-
Cyclization:
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Cool the reaction mixture to 0°C.
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Slowly add concentrated H₂SO₄ (50 mL). Caution: Exothermic.
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Heat to 100°C for 2 hours. This promotes the intramolecular electrophilic aromatic substitution and subsequent dehydration to form the quinoline ring.
-
-
Hydrolysis (Deprotection):
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The intermediate formed is ethyl 3-(trifluoromethyl)quinoline-6-carboxylate.
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Dilute the acidic mixture with water (500 mL) and neutralize with NaOH pellets to pH 12.
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Heat at 60°C for 1 hour to hydrolyze the ethyl ester.
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Isolation:
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Acidify the solution with HCl to pH 3-4. The target carboxylic acid will precipitate.
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Filter the solid, wash with cold water, and dry under vacuum.
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Purification: Recrystallization from Ethanol/Water (9:1).
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Yield Expectation: 65-75% overall yield.
Medicinal Chemistry Applications
Scaffold Utility in Drug Discovery
This molecule serves as a critical intermediate for "Fragment-Based Drug Design" (FBDD). The carboxylic acid is almost exclusively converted into amides, ureas, or heterocycles (e.g., oxadiazoles) to engage target proteins.
Key Therapeutic Areas:
-
Kinase Inhibitors: The quinoline nitrogen mimics the adenine N1 of ATP, forming a hinge-binding motif. The 3-CF₃ group occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on binding mode.
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Anti-Infectives: Quinoline-6-carboxamides have shown potency against Mycobacterium tuberculosis (TB) by targeting the ATP synthase enzyme.
SAR Decision Tree (Structure-Activity Relationship)
Figure 2: Decision tree for medicinal chemistry optimization using the 3-CF3-quinoline scaffold.
References
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ChemScene. (2025). 3-(Trifluoromethyl)quinoline-6-carboxylic acid: Product Analysis and Properties. Retrieved from
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BenchChem. (2025).[3] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from
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Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from
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National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from
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Fluorochem. (2025).[4] 8-(Trifluoromethyl)quinoline-6-carboxylic acid and Isomer Data. Retrieved from
